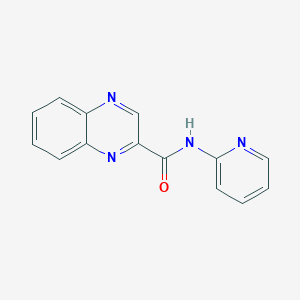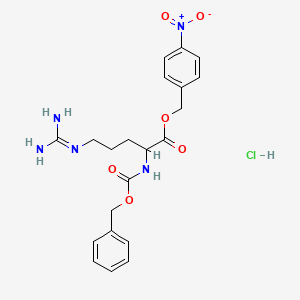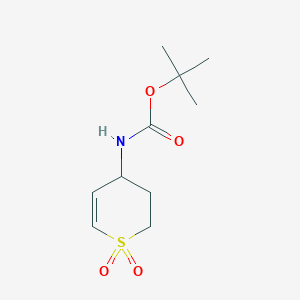
tert-butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate is an organic compound with the molecular formula C10H17NO4S It is a derivative of thiopyran, a sulfur-containing heterocycle, and is characterized by the presence of a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate typically involves the reaction of thiopyran derivatives with tert-butyl carbamate under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the thiopyran derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dioxido groups, yielding a simpler thiopyran derivative.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiopyran derivatives without dioxido groups.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-ethynylphenylcarbamate: Another carbamate derivative with different structural features.
tert-Butyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate: A compound with a similar carbamate group but different heterocyclic core.
Di-tert-butyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A compound with two tert-butyl carbamate groups and a pyridine core.
Uniqueness
tert-Butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate is unique due to its sulfur-containing thiopyran ring and the presence of dioxido groups These structural features confer specific chemical reactivity and biological activity that distinguish it from other carbamate derivatives
Propriétés
Formule moléculaire |
C10H17NO4S |
|---|---|
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
tert-butyl N-(1,1-dioxo-3,4-dihydro-2H-thiopyran-4-yl)carbamate |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(12)11-8-4-6-16(13,14)7-5-8/h4,6,8H,5,7H2,1-3H3,(H,11,12) |
Clé InChI |
OCVPKRBKSABTRR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCS(=O)(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13899382.png)

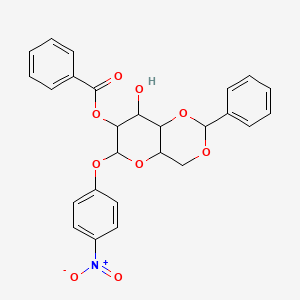
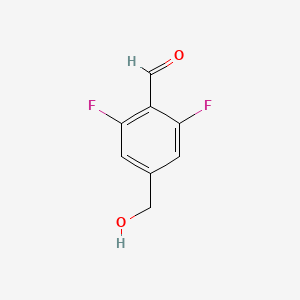

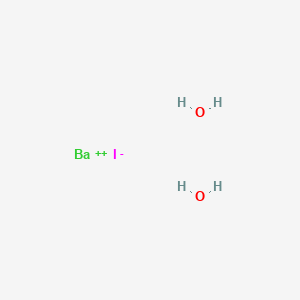
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenylbut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13899428.png)
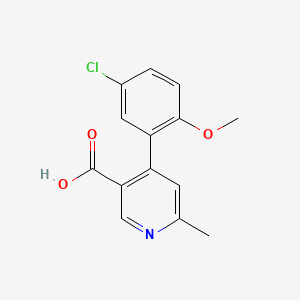
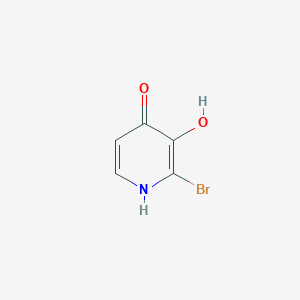
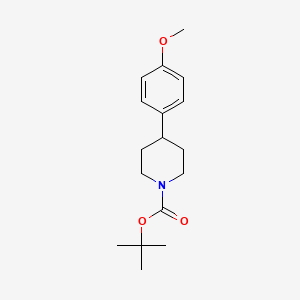
![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13899455.png)
